molecular formula C26H21FN2O3 B11010486 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one

3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one

Numéro de catalogue: B11010486
Poids moléculaire: 428.5 g/mol
Clé InChI: YWPLRDHQAJQXIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-{[4-(4-Fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is a synthetic isocoumarin derivative characterized by a 4-fluorophenyl-substituted piperazine moiety linked via a carbonyl group to the phenyl ring of the isochromen-1-one scaffold. This compound combines structural features of both isocoumarins and piperazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Propriétés

Formule moléculaire

C26H21FN2O3

Poids moléculaire

428.5 g/mol

Nom IUPAC

3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]isochromen-1-one

InChI

InChI=1S/C26H21FN2O3/c27-19-9-11-20(12-10-19)28-13-15-29(16-14-28)25(30)23-8-4-3-7-22(23)24-17-18-5-1-2-6-21(18)26(31)32-24/h1-12,17H,13-16H2

Clé InChI

YWPLRDHQAJQXIY-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3C4=CC5=CC=CC=C5C(=O)O4

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-one, 3-(2-{[4-(4-fluorophényl)pipérazino]carbonyl}phényl)-1H-isochromene implique généralement plusieurs étapes. Une approche courante inclut la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium, suivie de réactions de cyclisation intramoléculaire sélectives . Une autre méthode implique l'utilisation de diamines protégées et de sels de sulfonium en conditions basiques .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse implique probablement des réactions évolutives telles que celles mentionnées ci-dessus, avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Mécanisme d'action

Le mécanisme d'action de la 1-one, 3-(2-{[4-(4-fluorophényl)pipérazino]carbonyl}phényl)-1H-isochromene implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un ligand pour les récepteurs de la dopamine D4, influençant l'activité des neurotransmetteurs. Les effets du composé sont médiés par la liaison à ces récepteurs et la modulation de leur activité.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one exhibit significant anticancer properties. The isochromenone structure is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study focused on derivatives of isochromenones reported that modifications at the piperazine moiety enhanced cytotoxicity against breast cancer cells, suggesting that the presence of the fluorophenyl group could further potentiate these effects due to increased lipophilicity and improved receptor interactions .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating disorders like depression and schizophrenia.

Case Study : A derivative of piperazine was evaluated for its binding affinity to dopamine transporters, demonstrating promising results that indicate potential use as an antidepressant or antipsychotic agent . The incorporation of the fluorophenyl group may enhance selectivity and efficacy.

Synthesis and Derivatives

The synthesis of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one involves multi-step reactions where piperazine derivatives are coupled with isochromenone scaffolds. This method allows for the fine-tuning of biological activity through structural modifications.

StepReaction TypeDescription
1Nucleophilic substitutionFormation of piperazine derivative
2Carbonyl additionCoupling with isochromenone
3CyclizationFinal product formation

Antidepressants

Given its structural features, this compound may serve as a scaffold for developing new antidepressants targeting serotonin and dopamine receptors.

Anticancer Agents

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Future Research Directions

Further studies are needed to explore:

  • The specific mechanisms of action at the molecular level.
  • In vivo efficacy and safety profiles.
  • Structure-activity relationships (SAR) to optimize pharmacological properties.

Mécanisme D'action

The mechanism of action of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for dopamine D4 receptors, influencing neurotransmitter activity . The compound’s effects are mediated through binding to these receptors and modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs in the 3-substituted isocoumarin family () demonstrate significant variations in physicochemical properties based on substituent type:

Compound Name Substituent Yield (%) Melting Point (°C)
3-(4-Fluorophenyl)-1H-isochromen-1-one (4c) 4-Fluorophenyl 90 105–106
3-(4-Methoxyphenyl)-1H-isochromen-1-one (4d) 4-Methoxyphenyl 83 128–129
3-(4-Bromophenyl)-1H-isochromen-1-one (4f) 4-Bromophenyl 89 Not reported
Target compound 4-Fluorophenyl-piperazino Not reported Not reported
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (4c) and bromine (4f) are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy (4d), which is electron-donating. This impacts reactivity and intermolecular interactions.
  • Piperazine Influence : The target compound’s piperazine-carbony lphenyl substituent introduces steric bulk and basicity absent in simpler aryl-substituted analogs like 4c or 4d. Piperazine derivatives often exhibit enhanced solubility in polar solvents and improved pharmacokinetic profiles.

Structural Analogues with Piperazine Moieties

  • 3-{2-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one (CAS: 951947-20-9): This analog replaces the 4-fluorophenyl-piperazine group with a methylpiperidine-carbony lphenyl group.
  • The chalcone core introduces α,β-unsaturated ketone reactivity, absent in the target compound.

Activité Biologique

Overview of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one

3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is a synthetic compound that belongs to a class of molecules known for their diverse biological activities, particularly in pharmacology. The structure features a piperazine moiety, which is commonly associated with various therapeutic effects.

Biological Activity

Antitumor Activity:
Research has indicated that compounds containing isoquinoline or isochromen frameworks exhibit significant antitumor properties. The presence of the piperazine group may enhance these effects by interacting with cellular receptors involved in cancer proliferation and apoptosis.

Antipsychotic Effects:
Piperazine derivatives are frequently explored for their potential in treating psychiatric disorders. The compound may exhibit affinity for serotonin receptors, contributing to its possible antipsychotic activity. This aligns with findings from studies on other piperazine-containing compounds that have shown efficacy in reducing symptoms of schizophrenia and anxiety disorders.

Anti-inflammatory Properties:
Compounds similar to 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one have been reported to possess anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways, making such compounds potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. For this specific compound, modifications to the piperazine ring and the carbonyl group can significantly influence its pharmacological profile.

Structural Feature Impact on Activity
Piperazine moietyEnhances receptor binding, potentially increasing efficacy against CNS disorders
Isochromen backboneContributes to antitumor activity through interaction with DNA or cellular enzymes
Fluorophenyl substitutionMay improve lipophilicity, enhancing membrane penetration

Case Studies

  • Antitumor Study: A study published in a peer-reviewed journal evaluated a series of isoquinoline derivatives, including those with piperazine substitutions. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
  • Psychiatric Disorder Model: In preclinical models, a piperazine-containing compound demonstrated significant reductions in hyperactivity and anxiety-like behaviors, suggesting potential as an antipsychotic agent.
  • Inflammation Model: A study assessing the anti-inflammatory effects of similar compounds showed a marked decrease in TNF-alpha levels when tested in vitro on activated macrophages.

Q & A

Q. What are the optimal synthetic routes for 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one?

  • Methodological Answer : The synthesis involves a multi-step approach:

Core formation : Construct the isochromen-1-one ring via a metal-free cyclization method (e.g., using substituted phthalaldehydic acid derivatives under acidic conditions), achieving high yields (>85%) as demonstrated for analogous structures .

Piperazine introduction : Attach the 4-(4-fluorophenyl)piperazine moiety via a carbonyl linkage. This step may involve a nucleophilic acyl substitution or coupling reaction (e.g., using EDCI/HOBt for amide bond formation), optimized at 0–5°C to minimize side reactions .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic signals, such as the isochromenone lactone carbonyl (~160–165 ppm in 13C NMR) and the piperazine N-CH2 groups (δ 2.5–3.5 ppm in 1H NMR). The 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., para-fluorine coupling in 19F NMR) .
  • HRMS (ESI-TOF) : Confirm molecular weight (expected [M+H]+: ~447.15 g/mol) with <2 ppm error .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement, focusing on resolving the piperazine ring conformation and fluorophenyl orientation. SHELX’s robustness in handling small-molecule data ensures accurate bond-length precision (<0.01 Å) .
  • Challenges : Polymorphism may arise; optimize crystallization conditions using solvent screening (e.g., ethanol vs. acetonitrile).

Q. How to design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • In vitro screening : Prioritize targets based on structural analogs (e.g., piperazine-containing kinase inhibitors). Use cytotoxicity assays (MTT/propidium iodide) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Dose-response curves : Calculate IC50 values with triplicate replicates to assess potency. Include positive controls (e.g., doxorubicin for anticancer assays).

Q. What computational tools can predict its physicochemical properties?

  • Methodological Answer :
  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict NMR shifts and electrostatic potentials .
  • LogP prediction : Use SwissADME to estimate hydrophobicity (clogP ~3.2), guiding solubility optimization (e.g., salt formation with HCl) .

Advanced Research Questions

Q. How to address low yields during the acylation step of the piperazine moiety?

  • Methodological Answer :
  • Catalyst optimization : Replace EDCI with DMT-MM for higher efficiency in polar aprotic solvents (e.g., DMF).
  • Temperature control : Conduct reactions under inert atmosphere (N2/Ar) at 0°C to reduce decomposition.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted isochromenone core) and adjust stoichiometry (1.2:1 piperazine:carbonyl precursor) .

Q. How to resolve discrepancies in reported bioactivity across studies?

  • Methodological Answer :
  • Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition). Ensure consistent cell passage numbers and serum concentrations .
  • Compound purity : Verify via HPLC (>98% purity; C18 column, acetonitrile/water gradient). Retest batches showing variability.
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 3,4-difluorophenyl) to isolate pharmacophore contributions .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Fragment-based design : Modify the piperazine ring (e.g., N-methylation) or isochromenone substituents (e.g., bromine at position 5) to assess steric/electronic effects.
  • High-throughput screening : Test 50+ analogs in parallel using automated liquid handling. Prioritize compounds with >50% inhibition at 10 μM .
  • Molecular docking : Simulate binding to targets (e.g., PI3Kγ) using AutoDock Vina; validate with mutagenesis studies .

Q. How to improve solubility for in vivo studies without compromising activity?

  • Methodological Answer :
  • Prodrug synthesis : Introduce phosphate groups at the isochromenone oxygen or piperazine nitrogen for enhanced aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability. Characterize via dynamic light scattering (DLS) .
  • Co-solvent systems : Use 10% DMSO/20% Cremophor EL in saline for intravenous administration .

Q. How to analyze conformational dynamics and ligand-protein interactions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to study piperazine flexibility and fluorophenyl π-stacking with tyrosine residues .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., P-glycoprotein). Use BIAcore T200 for real-time monitoring .
  • Cryo-EM : Resolve ligand-bound protein complexes at 3–4 Å resolution if crystallography fails .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.